molecular formula C21H18N4O B11668583 3-(9H-carbazol-9-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide

3-(9H-carbazol-9-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide

Cat. No.: B11668583
M. Wt: 342.4 g/mol
InChI Key: OOVGAPCBRYSNJD-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9H-carbazol-9-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide is a complex organic compound that features a carbazole moiety linked to a pyridine ring through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide typically involves the following steps:

    Formation of the Carbazole Derivative: The initial step involves the preparation of the carbazole derivative. This can be achieved through the reaction of carbazole with an appropriate halogenated compound under basic conditions.

    Hydrazide Formation: The carbazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with pyridine-3-carbaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(9H-carbazol-9-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring, using electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the carbazole and pyridine rings.

    Reduction: Reduced forms of the hydrazide linkage.

    Substitution: Substituted derivatives at the pyridine ring.

Scientific Research Applications

1. Anticancer Properties
Research indicates that derivatives of carbazole compounds, including 3-(9H-carbazol-9-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide, exhibit significant anticancer activity. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. For instance, studies involving similar hydrazone derivatives have reported effective inhibition of bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

3. Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory effects. They are believed to inhibit pro-inflammatory cytokines, thereby reducing inflammation in conditions such as arthritis and other inflammatory diseases .

Material Science Applications

1. Organic Electronics
The unique electronic properties of carbazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport while maintaining stability under operational conditions is critical for enhancing device performance .

2. Sensors
Due to their fluorescent properties, these compounds can be employed in sensor technologies. They can be utilized for detecting metal ions or other environmental pollutants by undergoing fluorescence changes upon interaction with specific analytes .

Case Studies

1. Synthesis and Evaluation of Anticancer Activity
A study synthesized various hydrazone derivatives from 3-(9H-carbazol-9-yl) derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced anticancer potency, suggesting a structure-activity relationship that could guide future drug development .

2. Development of OLEDs
Researchers have incorporated carbazole-based compounds into the active layers of OLEDs, resulting in devices with improved efficiency and brightness. The study highlighted the importance of molecular design in optimizing the electronic properties necessary for high-performance organic electronics .

Mechanism of Action

The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(9H-carbazol-9-yl)-N’-[(E)-pyridin-2-ylmethylidene]propanehydrazide
  • 3-(9H-carbazol-9-yl)-N’-[(E)-pyridin-4-ylmethylidene]propanehydrazide

Uniqueness

3-(9H-carbazol-9-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide is unique due to its specific substitution pattern on the pyridine ring. This substitution pattern can influence its electronic properties, reactivity, and interaction with biological targets, making it distinct from its analogs.

Biological Activity

The compound 3-(9H-carbazol-9-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide is a derivative of carbazole, a structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4OC_{21}H_{22}N_4O with a molecular weight of 366.43 g/mol. The structure features a carbazole moiety linked to a hydrazide group through a pyridine ring, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit significant antimicrobial properties. For instance, studies on related carbazole compounds have shown promising antibacterial and antifungal activities. Specifically, N-substituted carbazoles have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger .

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
This compoundTBDTBD
N-substituted carbazoles1.1 - 10.38.7 - 10.8

Anticancer Potential

Carbazole derivatives have been investigated for their anticancer properties. Studies suggest that certain derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cancer progression . The potential of this compound in cancer therapy remains to be fully explored but aligns with findings from similar compounds.

Neuroprotective Effects

The neuroprotective properties of carbazole derivatives are gaining attention, particularly in relation to neurodegenerative diseases. Some studies have indicated that these compounds may enhance cognitive function and protect neuronal cells from oxidative stress . The specific effects of the compound on neuroprotection require further investigation.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many carbazole derivatives act as inhibitors of enzymes such as acetylcholinesterase, which is relevant for treating Alzheimer's disease .
  • Receptor Modulation : These compounds may interact with various receptors in the body, influencing signaling pathways involved in inflammation and cell survival.
  • Antioxidant Activity : The presence of aromatic rings in the structure may confer antioxidant properties, helping to mitigate oxidative damage in cells.

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

3-carbazol-9-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide

InChI

InChI=1S/C21H18N4O/c26-21(24-23-15-16-6-5-12-22-14-16)11-13-25-19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-10,12,14-15H,11,13H2,(H,24,26)/b23-15+

InChI Key

OOVGAPCBRYSNJD-HZHRSRAPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CN=CC=C4

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.